Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (S)-3-Amino-3-cyclobutylpropanoic Acid Hydrochloride
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (S)-3-Amino-3-cyclobutylpropanoic Acid Hydrochloride
Executive Summary
In the rapidly evolving landscape of peptidomimetic drug design, the strategic incorporation of non-proteinogenic amino acids is paramount for overcoming the pharmacokinetic limitations of native peptides. (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride stands out as a highly specialized β -amino acid building block[1]. By introducing an additional methylene group into the peptide backbone and appending a sterically demanding cyclobutyl ring at the β -position, this compound provides dual functional benefits: it forces the adoption of stable, predictable secondary structures (foldamers) and completely disrupts the recognition motifs of endogenous α -peptidases[2][3].
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, detailing the causality behind its physicochemical behavior and providing self-validating protocols for its integration into drug discovery workflows.
Physicochemical & Structural Profiling
The physical state of this compound as a hydrochloride salt is a deliberate design choice. Free β -amino acids can be prone to poor aqueous solubility and, in some cases, spontaneous intramolecular cyclization (lactamization) during long-term storage. The HCl salt form protonates the amine, locking it into a stable, highly crystalline state that ensures extended shelf life and precise stoichiometric weighing[1][4].
Table 1: Core Physicochemical Properties
| Property | Value / Description | Mechanistic Implication |
| Chemical Name | (S)-3-Amino-3-cyclobutylpropanoic acid HCl | Stereospecificity dictates precise foldamer chirality. |
| CAS Number | 2828439-88-7 (HCl Salt)[1] | Unique identifier for the stabilized salt form. |
| Molecular Formula | C 7 H 14 ClNO 2 | Incorporates the HCl adduct for stability. |
| Molecular Weight | 179.64 g/mol | Low molecular weight allows high atom economy in synthesis. |
| Estimated pK a | ~3.5 (COOH), ~9.5-10.0 (NH 3+ ) | Zwitterionic in physiological pH; requires base neutralization during coupling. |
| Solubility Profile | High in H 2 O, moderate in DMF/MeOH | Ideal for aqueous buffers; requires polar aprotic solvents for SPPS. |
Mechanistic Paradigm: Proteolytic Resistance & Foldamer Induction
The integration of (S)-3-Amino-3-cyclobutylpropanoic acid into a peptide chain fundamentally alters its biological and structural trajectory.
1. Proteolytic Evasion: Native α -peptides are rapidly degraded by proteases that recognize specific spatial arrangements of the Cα side chains and the adjacent amide bonds. The insertion of a β -carbon extends the backbone, displacing the scissile amide bond out of the protease active site's catalytic triad[2][5]. Furthermore, the bulky cyclobutyl group creates a severe steric clash, preventing the enzyme from achieving the necessary transition-state geometry[6].
2. Foldamer Induction: Unlike α -amino acids, which are defined by ϕ and ψ dihedral angles, β -amino acids possess an additional θ angle (rotation around the Cα−Cβ bond). The cyclobutyl ring heavily restricts this θ rotation[3][6]. When oligomerized, these constrained residues predictably fold into highly stable helical structures (e.g., 14-helices), allowing researchers to design rigid scaffolds that perfectly mimic protein-protein interaction (PPI) interfaces.
Caption: Logical flow demonstrating how structural modifications induce proteolytic resistance.
Analytical Characterization & Validation Protocols
To ensure scientific integrity, the enantiomeric purity of the (S)-stereocenter must be validated. Racemization can occur during upstream synthesis, and even 1% of the (R)-enantiomer can disrupt the macroscopic folding of a peptidomimetic.
Protocol 1: Enantiomeric Purity Validation via Marfey's Reagent
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Causality: Marfey's reagent (FDAA) reacts with primary amines to form diastereomers that can be easily separated on a standard achiral C18 reverse-phase HPLC column, eliminating the need for expensive chiral stationary phases.
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Self-Validating System: This protocol requires the parallel derivatization of a known racemic standard to prove baseline resolution before analyzing the pure sample.
Step-by-Step Methodology:
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Preparation: Dissolve 1 mg of (S)-3-Amino-3-cyclobutylpropanoic acid HCl in 100 µL of H 2 O.
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Derivatization: Add 200 µL of a 1% solution of Marfey's reagent in acetone, followed by 40 µL of 1M NaHCO 3 . (Causality: The basic environment neutralizes the HCl salt and drives the nucleophilic aromatic substitution).
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Incubation: Heat at 40°C for 1 hour.
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Quenching: Stop the reaction by adding 40 µL of 1M HCl.
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Validation Run: Inject the derivatized racemic standard onto an RP-HPLC system (Gradient: 10-50% MeCN in 0.1% TFA/H 2 O over 30 mins). Confirm two distinct peaks with baseline resolution ( Rs>1.5 ).
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Sample Run: Inject the derivatized (S)-sample. The absence of the second peak confirms enantiomeric excess (ee > 99%).
Synthetic Integration: Fmoc-Protection Workflow
Because the raw material is an unprotected hydrochloride salt, it cannot be directly embedded into the middle of a sequence during Solid-Phase Peptide Synthesis (SPPS) without causing uncontrolled polymerization. It must first be orthogonally protected with a Fluorenylmethyloxycarbonyl (Fmoc) group.
Protocol 2: Fmoc-Protection of the Hydrochloride Salt
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Causality: The HCl salt must be neutralized to liberate the nucleophilic free amine. We use a biphasic or mixed aqueous/organic solvent system with a mild base (Na 2 CO 3 ) to maintain a pH of ~9-10, preventing the premature cleavage of the base-sensitive Fmoc group while ensuring rapid acylation.
Step-by-Step Methodology:
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Dissolution: Suspend 10 mmol of the hydrochloride salt in 20 mL of 10% aqueous Na 2 CO 3 and 20 mL of 1,4-Dioxane. Stir until completely dissolved.
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Acylation: Cool the mixture to 0°C in an ice bath. Slowly add a solution of Fmoc-OSu (11 mmol, 1.1 eq) dissolved in 10 mL of Dioxane dropwise over 30 minutes.
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Self-Validation (TLC): After 4 hours of stirring at room temperature, spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. If a purple spot remains, free amine is still present (reaction incomplete). If the plate is Ninhydrin-negative, proceed.
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Workup: Dilute with 50 mL of H 2 O and wash twice with diethyl ether to remove unreacted Fmoc-OSu.
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Acidification: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. The Fmoc-protected product will precipitate as a white solid.
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Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over MgSO 4 , filter, and concentrate under vacuum to yield the SPPS-ready building block.
Caption: Self-validating Fmoc-protection workflow for the hydrochloride salt.
References
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[2] PubMed / National Institutes of Health. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides. Retrieved from[Link]
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[3] ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from[Link]
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[5] ACS Publications. Enhancing Cancer Vaccine Efficacy: Backbone Modification with β-Amino Acids Alters the Stability and Immunogenicity of MUC1-Derived Glycopeptide Formulations. Retrieved from[Link]
Sources
- 1. CAS [chemicalbook.com]
- 2. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (S)-3-amino-3-cyclobutylpropanoic acid | 1260611-07-1 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Amino-2-cyclobutylpropanoic Acid [benchchem.com]
